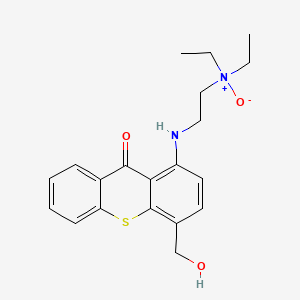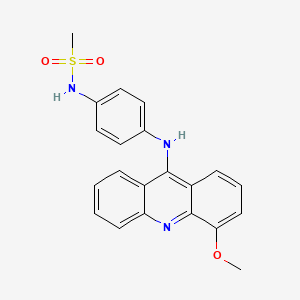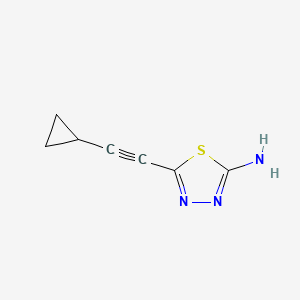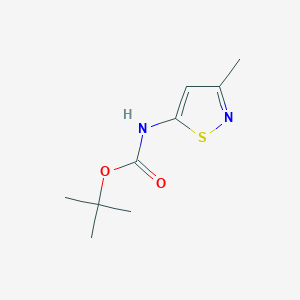![molecular formula C10H15NOS B13943925 4-[2-(Ethylsulfanyl)ethoxy]aniline CAS No. 790617-44-6](/img/structure/B13943925.png)
4-[2-(Ethylsulfanyl)ethoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Ethylsulfanyl)ethoxy]aniline is an organic compound with the molecular formula C10H15NOS It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a 2-(ethylsulfanyl)ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylsulfanyl)ethoxy]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with 2-(ethylsulfanyl)ethanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-chloroaniline in a suitable solvent such as ethanol.
- Add 2-(ethylsulfanyl)ethanol and a base such as potassium carbonate.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Ethylsulfanyl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-[2-(Ethylsulfanyl)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(Ethylsulfanyl)ethoxy]aniline involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, while the aniline moiety can form hydrogen bonds with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxyaniline: An aromatic ether with similar structural features but lacks the ethylsulfanyl group.
4-Aminophenetole: Another derivative of aniline with an ethoxy group at the para position.
Uniqueness
4-[2-(Ethylsulfanyl)ethoxy]aniline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
790617-44-6 |
|---|---|
Formule moléculaire |
C10H15NOS |
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
4-(2-ethylsulfanylethoxy)aniline |
InChI |
InChI=1S/C10H15NOS/c1-2-13-8-7-12-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 |
Clé InChI |
IOVZRGZIYDNDPR-UHFFFAOYSA-N |
SMILES canonique |
CCSCCOC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)



![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)



![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)

![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)


